1,3-Difluoro-2-nitrosobenzene
Overview
Description
1,3-Difluoro-2-nitrosobenzene is an organic compound with the molecular formula C6H3F2NO It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms at the 1 and 3 positions, and a nitroso group (-NO) is attached at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Difluoro-2-nitrosobenzene can be synthesized through several methods. One common approach involves the nitration of 1,3-difluorobenzene followed by reduction. The nitration process typically uses a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group (-NO2) into the benzene ring. The resulting 1,3-difluoro-2-nitrobenzene is then reduced to this compound using reducing agents such as iron powder and hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,3-Difluoro-2-nitrosobenzene undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group (-NO2) using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitroso group can be reduced to an amino group (-NH2) using reducing agents like sodium borohydride or catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol, catalytic hydrogenation using palladium on carbon.
Substitution: Sodium hydroxide in aqueous solution, alkoxides in alcohol solvents, amines in organic solvents.
Major Products Formed
Oxidation: 1,3-Difluoro-2-nitrobenzene.
Reduction: 1,3-Difluoro-2-aminobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-Difluoro-2-nitrosobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitroso compounds. It serves as a model substrate for investigating the mechanisms of nitroso group transformations.
Industry: Used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,3-difluoro-2-nitrosobenzene involves its interaction with various molecular targets. The nitroso group is highly reactive and can participate in nucleophilic addition and substitution reactions. The compound can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules, leading to changes in their structure and function. The fluorine atoms enhance the compound’s reactivity by stabilizing the transition states of these reactions .
Comparison with Similar Compounds
Similar Compounds
1,3-Difluoro-2-nitrobenzene: Similar structure but with a nitro group instead of a nitroso group.
1,3-Difluoro-2-aminobenzene: Similar structure but with an amino group instead of a nitroso group.
2,6-Difluorobenzaldoxime: Similar structure with an oxime group instead of a nitroso group.
Uniqueness
1,3-Difluoro-2-nitrosobenzene is unique due to the presence of both fluorine atoms and a nitroso group on the benzene ring. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for specific applications in synthetic chemistry and research .
Properties
IUPAC Name |
1,3-difluoro-2-nitrosobenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2NO/c7-4-2-1-3-5(8)6(4)9-10/h1-3H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMUTCMGZZSVRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)N=O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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